Asymmetric C16/C10 Chain Architecture vs. Sphingolipid E (C16/C16) and Natural Ceramide NS: Molecular Weight, LogP, and Hydrogen-Bonding Differentiation
The target compound possesses an asymmetric dual-chain architecture (C16 ether tail / C10 acyl chain), giving it a molecular weight approximately 84 Da lower than the symmetric hexadecanamide analog Sphingolipid E. Its computed XLogP3-AA of 10.1 is roughly 3.3 log units lower than the estimated XLogP3-AA of approximately 13.4 for Sphingolipid E, indicating substantially different partitioning behavior relevant to stratum corneum lipid bilayer insertion and wash-off resistance [1]. Hydrogen bond donor/acceptor counts (2 HBD, 4 HBA) are identical between the two pseudoceramides but differ from natural Ceramide NS (3 HBD, 3 HBA due to the free sphingosine amine), altering their hydrogen-bonding networks within lamellar phases .
| Evidence Dimension | Molecular weight, lipophilicity, and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | MW 513.8 Da; XLogP3-AA 10.1; 2 HBD, 4 HBA; C16 ether/C10 acyl chains |
| Comparator Or Baseline | Sphingolipid E (CAS 110483-07-3): MW ~598.0 Da; XLogP3-AA ~13.4 (est.); C16 ether/C16 acyl chains. Natural Ceramide NS: 3 HBD, 3 HBA; C18 sphingosine base. |
| Quantified Difference | ΔMW ≈ -84 Da vs. Sphingolipid E; ΔXLogP3-AA ≈ -3.3 log units vs. Sphingolipid E; ΔHBD = -1, ΔHBA = +1 vs. Ceramide NS |
| Conditions | PubChem computed properties (XLogP3-AA 3.0); The Good Scents Company estimated XLogP3-AA; ChemSpider molecular formula data |
Why This Matters
The lower molecular weight and reduced lipophilicity of the decanamide analog predict faster lamellar incorporation kinetics and more facile formulation emulsification relative to the palmitamide counterpart, while the ether-for-amine substitution confers enzymatic stability advantages over natural ceramides—differentiation directly relevant to selecting the appropriate pseudoceramide for specific skin-barrier product performance targets.
- [1] PubChem. Compound Summary for CID 22266949. The Good Scents Company. Hydroxyethyl palmityl oxyhydroxypropyl palmitamide (Sphingolipid E, CAS 110483-07-3): XLogP3-AA 13.40 (est), MW 598.01. View Source
